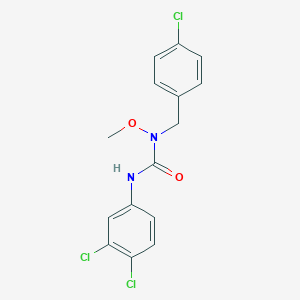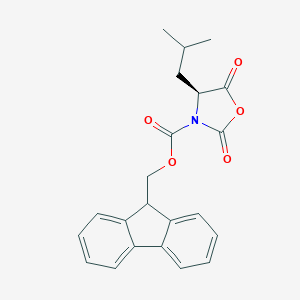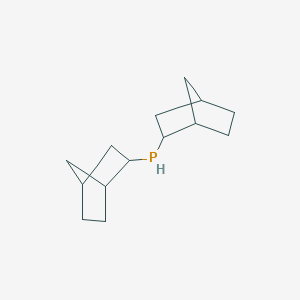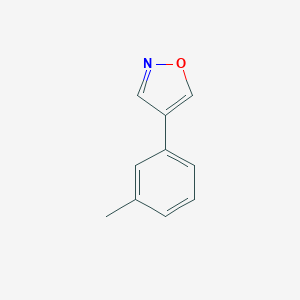
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea, also known as CDC-501, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, proliferation, and survival. In
Mecanismo De Acción
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea is a selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes. CK2 is overexpressed in many types of cancer and is involved in promoting cell growth, survival, and resistance to chemotherapy. By inhibiting CK2, 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea can disrupt these processes and induce cell death in cancer cells. In addition, 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has been shown to modulate the activity of other proteins involved in cell signaling pathways, such as p53 and NF-κB.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea induces cell death by inhibiting CK2 and disrupting cell signaling pathways. In addition, 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has been shown to reduce inflammation by modulating the activity of immune cells. 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has also been studied for its potential to protect against oxidative stress and reduce the accumulation of toxic proteins in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which allows for the specific targeting of this protein kinase. 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea is also relatively stable and can be easily synthesized in large quantities. However, 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea in different types of cancer and neurodegenerative diseases. In addition, further studies are needed to determine the safety and efficacy of 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea in clinical trials. Finally, the development of new CK2 inhibitors based on the structure of 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea may lead to the discovery of more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea involves the reaction of 1-(4-chlorobenzyl)-3-(3,4-dichlorophenyl)urea with methoxyamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The synthesis of 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has also been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has been studied for its role in regulating the immune system and reducing inflammation.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)-1-methoxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O2/c1-22-20(9-10-2-4-11(16)5-3-10)15(21)19-12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLDMOQMUEJFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375699 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-N'-(3,4-dichlorophenyl)-N-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea | |
CAS RN |
149282-25-7 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-N'-(3,4-dichlorophenyl)-N-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)








